Cas no 2137610-75-2 (1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine)
![1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine structure](https://ja.kuujia.com/scimg/cas/2137610-75-2x500.png)
1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine 化学的及び物理的性質
名前と識別子
-
- {[4-(difluoromethyl)-6-methylpyrimidin-2-yl]methyl}(methyl)amine
- 1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine
- 2-Pyrimidinemethanamine, 4-(difluoromethyl)-N,6-dimethyl-
-
- インチ: 1S/C8H11F2N3/c1-5-3-6(8(9)10)13-7(12-5)4-11-2/h3,8,11H,4H2,1-2H3
- InChIKey: IHOVXGYHQVROSC-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C)=NC(CNC)=N1)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- XLogP3: 0.7
- トポロジー分子極性表面積: 37.8
1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372106-1.0g |
{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]methyl}(methyl)amine |
2137610-75-2 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
Enamine | EN300-372106-5.0g |
{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]methyl}(methyl)amine |
2137610-75-2 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 | |
Enamine | EN300-372106-2.5g |
{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]methyl}(methyl)amine |
2137610-75-2 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
Enamine | EN300-372106-0.05g |
{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]methyl}(methyl)amine |
2137610-75-2 | 95.0% | 0.05g |
$888.0 | 2025-03-18 | |
Enamine | EN300-372106-0.5g |
{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]methyl}(methyl)amine |
2137610-75-2 | 95.0% | 0.5g |
$1014.0 | 2025-03-18 | |
Enamine | EN300-372106-0.1g |
{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]methyl}(methyl)amine |
2137610-75-2 | 95.0% | 0.1g |
$930.0 | 2025-03-18 | |
Enamine | EN300-372106-10.0g |
{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]methyl}(methyl)amine |
2137610-75-2 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
Enamine | EN300-372106-0.25g |
{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]methyl}(methyl)amine |
2137610-75-2 | 95.0% | 0.25g |
$972.0 | 2025-03-18 |
1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine 関連文献
-
1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamineに関する追加情報
Research Brief on 1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine (CAS: 2137610-75-2)
1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine (CAS: 2137610-75-2) is a novel pyrimidine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and methylamine substituents, has shown promising potential in various therapeutic applications, particularly in the development of small-molecule inhibitors targeting specific enzymatic pathways. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further preclinical evaluation.
The synthesis of 1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine involves a multi-step process that ensures high yield and purity, as reported in recent literature. Key steps include the condensation of difluoromethyl-substituted pyrimidine precursors with methylamine derivatives under controlled conditions. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. These synthetic protocols are critical for scaling up production for further biological testing.
Pharmacological studies have revealed that this compound exhibits potent inhibitory activity against certain kinases and other enzymes involved in inflammatory and proliferative diseases. In vitro assays demonstrate its ability to modulate key signaling pathways, such as the MAPK/ERK cascade, which is often dysregulated in cancers and autoimmune disorders. The presence of the difluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a viable candidate for oral administration.
Recent in vivo studies using animal models have provided preliminary evidence of the compound's efficacy and safety profile. For instance, in a murine model of rheumatoid arthritis, administration of 1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine resulted in significant reduction of joint inflammation and cartilage degradation. These findings are supported by histopathological analyses and cytokine profiling, which indicate a marked decrease in pro-inflammatory markers such as TNF-α and IL-6.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Current research efforts are focused on structural modifications to improve selectivity and reduce potential toxicity. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials, with the aim of addressing unmet medical needs in oncology and immunology.
In conclusion, 1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine represents a significant advancement in the development of targeted therapies. Its unique chemical structure and demonstrated biological activity underscore its potential as a therapeutic agent. Future research will be pivotal in elucidating its full mechanistic spectrum and translating these findings into clinical applications.
2137610-75-2 (1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine) Related Products
- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)
- 1125633-27-3(Methyl 3-(2-cyanoethyl)benzoate)
- 1361811-73-5(4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid)
- 885187-19-9((2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile)
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)
- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2172022-68-1(9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)




